molecular formula C10H7ClFN3O2 B11802299 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11802299
M. Wt: 255.63 g/mol
InChI Key: WINJDNNJKZHGMZ-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5-position, a fluorobenzyl group at the 1-position, and a carboxylic acid group at the 4-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, the azide precursor is 4-fluorobenzyl azide, and the alkyne precursor is 5-chloro-1-propyne.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Esterification and Amidation: Reagents such as alcohols, amines, and coupling agents like dicyclohexylcarbodiimide (DCC) are commonly used.

Major Products

    Substitution Reactions: Substituted triazole derivatives with different functional groups at the 5-position.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the triazole compound.

    Esterification and Amidation: Ester or amide derivatives of the triazole compound.

Scientific Research Applications

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(4-fluorobenzyl)-1H-indole-2,3-dione: This compound shares the chloro and fluorobenzyl groups but has an indole ring instead of a triazole ring.

    5-Chloro-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound has a pyrazole ring instead of a triazole ring and a methyl group at the 3-position.

Uniqueness

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic rings

Properties

Molecular Formula

C10H7ClFN3O2

Molecular Weight

255.63 g/mol

IUPAC Name

5-chloro-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,16,17)

InChI Key

WINJDNNJKZHGMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F

Origin of Product

United States

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